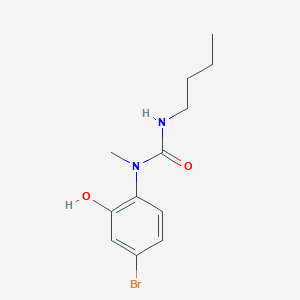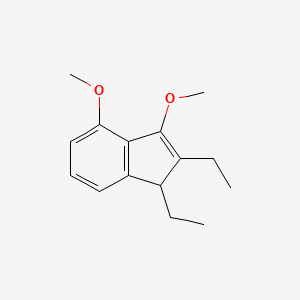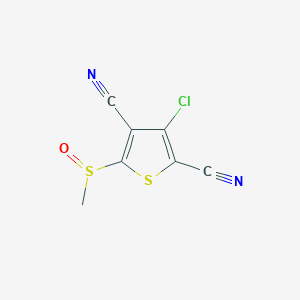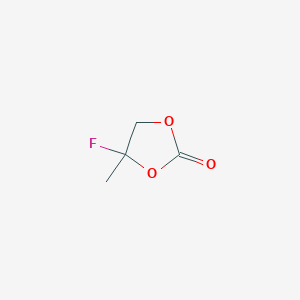
3-Furancarboxylic acid, 5-methoxy-2-phenyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furancarboxylic acid, 5-methoxy-2-phenyl-, methyl ester is an organic compound with a complex structure that includes a furan ring, a methoxy group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, 5-methoxy-2-phenyl-, methyl ester typically involves the esterification of 3-Furancarboxylic acid derivatives. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts, such as solid acid catalysts, can provide a more environmentally friendly approach.
Analyse Des Réactions Chimiques
Types of Reactions
3-Furancarboxylic acid, 5-methoxy-2-phenyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
3-Furancarboxylic acid, 5-methoxy-2-phenyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Furancarboxylic acid, 5-methoxy-2-phenyl-, methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The methoxy and phenyl groups can also influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Furancarboxylic acid, methyl ester: Similar structure but lacks the methoxy and phenyl groups.
2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is used in the production of bioplastics.
Methyl 2-methyl-3-furancarboxylate: Similar ester structure but with a methyl group at a different position.
Uniqueness
3-Furancarboxylic acid, 5-methoxy-2-phenyl-, methyl ester is unique due to the presence of both methoxy and phenyl groups, which can significantly influence its chemical properties and reactivity. These functional groups can enhance the compound’s stability and provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
115852-14-7 |
|---|---|
Formule moléculaire |
C13H12O4 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
methyl 5-methoxy-2-phenylfuran-3-carboxylate |
InChI |
InChI=1S/C13H12O4/c1-15-11-8-10(13(14)16-2)12(17-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
VUYCGQOMXRGPAH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(O1)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
![Tributyl[4-(phenylsulfanyl)buta-2,3-dien-2-YL]stannane](/img/structure/B14307411.png)


![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)







![Benzenecarboximidamide, 4,4'-[1,2-phenylenebis(oxymethylene)]bis-](/img/structure/B14307490.png)
